2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Building Blocks

This differentiated 4-isopropylpyrimidine ethylamine (CAS 1342381-03-6) delivers unique steric and lipophilic parameters critical for SAR exploration. Unlike unsubstituted 2-(pyrimidin-2-yl)ethanamine or positional 2-isopropyl isomers, its 4-isopropyl substitution and primary amine handle enable precise diversification via amidation, reductive amination, or sulfonamide synthesis for focused library construction. Available at 95% purity with long-term cool-dry storage. Verify target engagement before substituting analogs—this scaffold is not interchangeable without experimental validation. Order from authenticated suppliers only.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13295708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC=C1)CCN
InChIInChI=1S/C9H15N3/c1-7(2)8-4-6-11-9(12-8)3-5-10/h4,6-7H,3,5,10H2,1-2H3
InChIKeyFIEPBHIGEHUGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 869 dr / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine (CAS 1342381-03-6) Procurement Baseline: Structure, Specifications, and Sourcing Considerations


2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine (CAS 1342381-03-6), also designated as 2-(4-Isopropylpyrimidin-2-yl)ethan-1-amine, is a heterocyclic amine characterized by a pyrimidine core substituted at the 4-position with an isopropyl group and bearing an ethylamine moiety at the 2-position . Its molecular formula is C9H15N3 with a molecular weight of 165.24 g/mol . Commercially available from multiple suppliers, this compound is typically offered with a minimum purity specification of 95% and recommended for long-term storage in a cool, dry environment . As a substituted pyrimidine derivative containing a primary amine handle, it serves primarily as a versatile synthetic intermediate or building block in medicinal chemistry and organic synthesis programs .

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine: Why Generic Pyrimidine Building Blocks Are Not Direct Substitutes


Generic substitution fails because 2-(4-isopropyl-pyrimidin-2-YL)-ethylamine occupies a precise, non-interchangeable position within structure-activity relationship (SAR) landscapes. The 4-isopropyl substitution on the pyrimidine ring imparts distinct steric bulk and lipophilicity compared to the unsubstituted 2-(pyrimidin-2-yl)ethanamine (CAS 1198118-04-5), which is devoid of the 4-isopropyl group [1]. This structural distinction is critical, as literature surveys on pyrimidine derivatives demonstrate that substituents at the C-4 position profoundly modulate biological activity [2]. Furthermore, positional isomerism precludes interchangeability: the 4-isopropyl substitution pattern in the target compound yields different physicochemical properties and synthetic utility compared to analogs bearing the isopropyl group at the pyrimidine 2-position, such as 2-isopropylpyrimidin-4-amine (CAS 114362-19-5) . Consequently, direct substitution without experimental validation of target engagement and functional equivalence in the specific assay system of interest introduces substantial scientific risk.

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine Quantitative Differentiation: Comparative Evidence vs. Closest Analogs


Structural Differentiation: 4-Isopropyl Substitution Pattern vs. Unsubstituted and Positional Isomers

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine bears a 4-isopropyl substituent absent in the base scaffold 2-(pyrimidin-2-yl)ethanamine. This substitution introduces defined steric bulk and alters electronic distribution across the pyrimidine ring . While direct potency comparisons for this specific compound are absent from the published literature, the structural difference represents a quantifiable molecular parameter: the isopropyl group contributes additional van der Waals volume and increases lipophilicity relative to the unsubstituted pyrimidinyl-ethylamine scaffold [1]. This structural distinction also differentiates the compound from positional isomers such as 2-isopropylpyrimidin-4-amine, where the isopropyl and amine functionalities are swapped on the pyrimidine ring, altering both physicochemical properties and synthetic derivatization pathways .

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Building Blocks

Commercial Availability and Purity Specification Benchmarking

Commercially, 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine (CAS 1342381-03-6) is available from multiple independent vendors including AKSci (Catalog No. 0869DR) and Leyan (Product No. 2013981) . The standardized minimum purity specification across suppliers is 95% . This availability from multiple commercial sources provides procurement redundancy and mitigates single-supplier supply chain risks, which may be relevant for programs requiring multi-gram to bulk quantities. In contrast, positional isomers such as N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine (CAS 920460-11-3) are typically offered only as the dihydrochloride salt form, which may require additional neutralization steps prior to use in certain synthetic applications .

Chemical Sourcing Quality Control Procurement Specifications

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine Recommended Application Scenarios: Where Structural Specificity Drives Procurement Decisions


Synthesis of Diverse Pyrimidine-Based Screening Libraries

The compound serves as a versatile amine-containing building block for constructing focused screening libraries. Its primary amine functionality enables rapid diversification via amide bond formation, reductive amination, or sulfonamide synthesis. The 4-isopropyl group introduces controlled lipophilic bulk that can probe hydrophobic pockets in target protein binding sites, making it suitable for hit-to-lead optimization programs where systematic SAR exploration of the pyrimidine C4 position is required .

Precursor for Kinase Inhibitor Scaffold Exploration

Pyrimidine derivatives are extensively documented as privileged scaffolds in kinase inhibitor drug discovery [1]. While direct kinase inhibition data for 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine itself is not available in the public domain, its structural features align with known kinase inhibitor pharmacophores: a 2-aminoethyl side chain capable of forming hydrogen bonds with hinge region residues, and a 4-isopropyl group that can occupy hydrophobic selectivity pockets. Researchers developing novel kinase inhibitors may employ this compound as a starting material for parallel synthesis efforts to assess the impact of 4-position substitution on target selectivity [2].

Synthesis of Heterocyclic Compounds via Nucleophilic Substitution

The primary amine group of 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine participates in nucleophilic substitution reactions with activated halides, epoxides, or carbonyl electrophiles. This reactivity profile supports the construction of more complex heterocyclic architectures where the 4-isopropylpyrimidine moiety serves as a defined structural anchor [3]. Researchers synthesizing novel chemotypes for biological evaluation can leverage this building block to introduce a pre-functionalized pyrimidine core without requiring de novo heterocycle construction.

Physicochemical Property Optimization in Lead Series

The compound's calculated physicochemical properties, including molecular weight of 165.24 g/mol and the presence of a basic amine center, place it within favorable drug-like chemical space . Medicinal chemistry teams seeking to optimize solubility or permeability parameters within a lead series may incorporate this scaffold as a comparative benchmark against more highly substituted pyrimidine analogs. The 4-isopropyl group provides a defined increment of lipophilicity that can be systematically compared with other alkyl substitutions (e.g., methyl, ethyl, tert-butyl) to map SAR trends in ADME properties [4].

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